2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide
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Overview
Description
2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of a strong acid.
Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a halogenated benzyl compound.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the quinoline derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyridin-2-yloxy derivatives.
Scientific Research Applications
2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound , known for its antimalarial properties.
Pyridinyl-quinoline derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is unique due to the presence of both the quinoline and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .
Biological Activity
2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a synthetic compound that incorporates a quinoline core, a pyridine ring, and a carboxamide group. This molecular structure suggests potential biological activity, particularly in medicinal chemistry. Despite limited direct studies focusing solely on this compound, its structural components align with known bioactive compounds, indicating possible therapeutic applications.
Structural Analysis
The compound features several key functional groups:
- Quinoline Ring : A bicyclic aromatic system known for various biological activities.
- Pyridyloxy Linker : This oxygen bridge may facilitate hydrogen bonding, enhancing interactions with biological targets.
- Carboxamide Group : Known for its ability to form hydrogen bonds and participate in biochemical processes.
- Benzyl Group : Influences the compound's steric properties and overall shape, potentially affecting its biological interactions.
The molecular formula is C23H19N3O2, with a molecular weight of approximately 369.424 g/mol.
Biological Activity Insights
While specific studies on this compound are sparse, related compounds within the quinoline family have demonstrated various biological activities:
Antimicrobial Activity
Quinoline derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other pathogens. In one study, modifications to the quinoline structure led to enhanced activity against tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 6.68 µM for certain derivatives .
Anticancer Potential
Quinoline derivatives are also explored for their anticancer properties. The structural features of this compound may contribute to apoptosis induction in cancer cells. Research has shown that similar compounds can activate apoptotic pathways in breast cancer cells (MCF-7), suggesting potential for further investigation into this compound's effects on cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes findings from related studies:
The SAR indicates that substitutions on the benzyl group significantly influence the antimicrobial potency of quinoline derivatives.
Properties
IUPAC Name |
2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJRVCPPWSUOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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